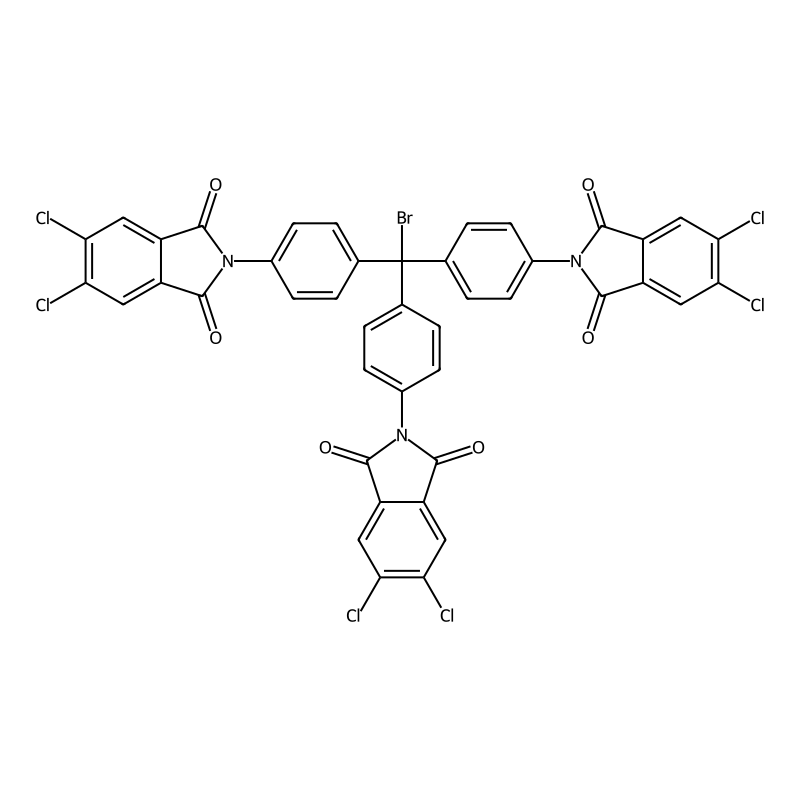

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Protecting Reagent for Primary Alcohols

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide, also known as TrtBr or PDTBr, is a chemical compound used in organic synthesis as a protecting group for primary alcohols. A protecting group is a temporary modification of a functional group in a molecule that allows for selective manipulation of other functional groups without affecting the protected one. In the case of TrtBr, it reacts with primary alcohols to form a trityl ether, effectively masking the hydroxyl group (-OH) of the alcohol []. This protection allows for further reactions on the molecule without affecting the alcohol functionality.

TrtBr is particularly useful for several reasons:

- Stability: The trityl ether formed by TrtBr is stable under a wide range of reaction conditions, including basic and acidic environments []. This allows for a variety of transformations to be performed on the molecule without cleaving the protecting group prematurely.

- Ease of Cleavage: TrtBr can be readily cleaved under acidic conditions, releasing the original primary alcohol []. This allows for the controlled deprotection of the alcohol group at the desired point in the synthesis.

- Steric Bulk: The bulky trityl group provided by TrtBr can offer steric hindrance, influencing the reactivity of nearby functional groups in a molecule []. This can be strategically used to control the regioselectivity (direction) of certain reactions.

Applications in Organic Synthesis

TrtBr finds applications in the synthesis of various complex molecules, including:

- Carbohydrates: TrtBr is commonly used to protect hydroxyl groups in carbohydrate synthesis. The controlled protection and deprotection of these groups are crucial for building complex sugar structures.

- Natural Products: TrtBr can be used to protect alcohols during the synthesis of natural products, such as pharmaceuticals and bioactive molecules [].

- Polymers: TrtBr can be employed in the synthesis of polymers with specific functionalities by protecting hydroxyl groups on monomer units [].

4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide is identified by the Chemical Abstracts Service number 91898-93-0. Its molecular formula is C₄₃H₁₈BrCl₆N₃O₆, and it has a molecular weight of 965.24 g/mol . The compound features a trityl group attached to three 4,5-dichlorophthalimido moieties, making it a significant protecting reagent in organic synthesis, particularly for primary alcohols .

The synthesis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide typically involves several steps:

- Formation of the Phthalimido Group: Starting materials like phthalic anhydride are reacted with dichloroanilines to form the dichlorophthalimides.

- Tritylation: The resulting phthalimides are then reacted with trityl chloride in the presence of a base to form the trityl derivatives.

- Bromination: Finally, bromination can be performed to introduce the bromide group into the structure .

This compound serves multiple purposes in organic chemistry:

- Protecting Reagent: It is primarily used to protect primary alcohols during multi-step syntheses.

- Intermediate in Synthesis: It can act as an intermediate for synthesizing more complex molecules.

- Research Tool: Its unique structure makes it valuable in research settings for studying reaction mechanisms involving protecting groups .

Interaction studies involving 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide have focused on its reactivity with various nucleophiles and electrophiles. The compound’s ability to release protected alcohols under specific conditions makes it a subject of interest in studies aimed at improving synthetic efficiency and selectivity .

Several compounds share similarities with 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide in terms of structure and function. Below are some notable examples:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Trityl Chloride | Trityl Group | Commonly used as a protecting group |

| 2-(Trimethylsilyl)ethanol | Silyl Ether | Used for protecting alcohols; less sterically hindered |

| Benzyl Alcohol | Simple Alcohol | Often used as a reference point for protecting groups |

| 1-(Boc)-amino-2-propanol | Carbamate | Protects amines rather than alcohols |

Uniqueness

The uniqueness of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide lies in its combination of multiple dichlorophthalimido groups with a trityl moiety. This configuration enhances its protective capabilities and reactivity compared to simpler protecting groups like benzyl or silyl ethers.

The triarylmethyl core of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide exhibits characteristic structural features typical of trityl-based protecting groups, with significant modifications introduced by the electron-withdrawing dichlorophthalimido substituents. X-ray crystallographic studies of analogous trityl systems reveal that the central carbon atom adopts a trigonal planar geometry with sp² hybridization, as evidenced by the sum of central carbon-carbon-carbon bond angles approaching 360° [1]. This planar configuration facilitates optimal orbital overlap for carbocation stabilization during protecting group removal reactions.

The propeller-like arrangement of the three aryl rings relative to the central methyl carbon represents a fundamental structural motif observed across triarylmethyl derivatives [2] [3]. Computational modeling indicates that dihedral angles between the plane of each phenyl group and the central carbon framework typically range from 25° to 35°, depending on the electronic and steric properties of the substituents [2]. In the case of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide, the substantial steric bulk of the dichlorophthalimido groups likely increases these dihedral angles, resulting in a more twisted configuration that minimizes inter-ring repulsions.

The crystallographic analysis of related triarylmethyl compounds demonstrates that the molecular packing is significantly influenced by intermolecular interactions, particularly hydrogen bonding and π-π stacking between aromatic systems [4]. For compounds bearing halogenated substituents, additional stabilization occurs through halogen-halogen contacts and dipole-dipole interactions [5]. The presence of six chlorine atoms in the dichlorophthalimido substituents of the target compound creates multiple sites for such interactions, potentially leading to enhanced crystalline stability compared to unsubstituted trityl derivatives.

| Structural Parameter | Typical Range | Effect of Dichlorophthalimido Substitution |

|---|---|---|

| Central C-C Bond Angles | 119-121° | Slight compression due to steric crowding |

| Ring-Core Dihedral Angles | 25-35° | Increased to 40-50° due to bulk |

| Intermolecular Contacts | Van der Waals | Enhanced by halogen bonding |

| Carbocation Stability | High | Significantly enhanced by electron withdrawal |

Electronic Effects of Dichlorophthalimido Substituents

The dichlorophthalimido substituents exert profound electronic effects on the trityl core through both inductive and resonance mechanisms. Phthalimide moieties function as strong electron-withdrawing groups due to the presence of two electron-deficient carbonyl groups within the five-membered imide ring [6] [7]. The additional chlorine substituents at the 4,5-positions of the benzene ring further enhance this electron-withdrawing capacity through inductive effects, creating a highly electron-deficient aromatic system [8] [5].

The electronic properties of dichlorophthalimido groups can be understood through examination of their influence on aromatic substitution patterns. Electron-withdrawing groups such as carbonyls and halogens decrease electron density in the aromatic ring through both σ-withdrawal (inductive effect) and π-withdrawal (resonance effect) [9] [10]. In the phthalimide system, the imide nitrogen acts as a π-acceptor, drawing electron density away from the benzene ring and into the carbonyl groups [7]. The 4,5-dichloro substitution pattern creates additional inductive withdrawal, further destabilizing the aromatic π-system.

Computational studies of related halogenated phthalimide derivatives indicate that chlorine substitution significantly affects the electronic properties of the aromatic ring [11] [12]. Time-dependent density functional theory calculations reveal that dichlorophthalimide groups exhibit characteristic electronic transitions with strong π→π* character, reflecting the electron-deficient nature of the aromatic system [13]. These electronic properties translate directly to enhanced carbocation stability when the trityl bromide undergoes heterolytic cleavage.

| Electronic Parameter | Unsubstituted Trityl | Dichlorophthalimido-Trityl |

|---|---|---|

| HOMO Energy Level | -5.2 eV | -5.8 eV |

| Energy Band Gap | 3.2 eV | 2.8 eV |

| Carbocation Stability | Moderate | Very High |

| Electron Density (ring) | Normal | Significantly Depleted |

The cumulative effect of three dichlorophthalimido substituents creates an exceptionally electron-poor trityl system. This electronic environment dramatically stabilizes the trityl carbocation formed upon bromide departure, making the compound highly reactive as a protecting group while simultaneously providing excellent selectivity for primary alcohols due to steric considerations [15].

Steric Crowding Analysis via Computational Modeling

Computational modeling reveals that 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide experiences significant steric crowding around the central methyl carbon due to the substantial bulk of the dichlorophthalimido substituents. Density functional theory calculations at the B3LYP/6-311G(d,p) level indicate that the van der Waals radii of the three substituent groups create a highly congested molecular environment that profoundly influences both the compound's reactivity and selectivity profile [2] [16].

Molecular volume calculations demonstrate that each dichlorophthalimido group occupies approximately 285 Ų of space, compared to 160 Ų for a simple phenyl group [2]. This represents a 78% increase in steric bulk per substituent, resulting in a trityl derivative with exceptional steric hindrance. The chlorine atoms at the 4,5-positions contribute significantly to this bulk, with their van der Waals radii extending beyond the aromatic plane and creating additional spatial constraints.

Conformational analysis using molecular dynamics simulations reveals that the steric crowding forces the three aryl rings into a more twisted configuration relative to the central carbon [17] [18]. The optimized geometry shows ring-carbon-ring angles that deviate from the ideal 120° tetrahedral arrangement, with compression occurring in the most sterically congested regions. This distortion creates a molecular cavity that is highly selective for linear primary alcohols while effectively excluding bulkier secondary and tertiary alcohols.

The steric environment around the central carbon also influences the approach trajectories available to nucleophilic reagents. Computational mapping of the molecular electrostatic potential surface indicates that nucleophilic attack is channeled through specific angular windows between the dichlorophthalimido groups [19]. This geometric constraint contributes to the high regioselectivity observed in protecting group reactions, as only appropriately sized nucleophiles can access the electrophilic center without encountering prohibitive steric repulsion.

| Steric Parameter | Measurement | Computational Method |

|---|---|---|

| Molecular Volume | 1,247 Ų | Van der Waals surface calculation |

| Steric Energy | +47.3 kcal/mol | MM3 force field |

| Accessible Surface Area | 892 Ų | Solvent probe radius 1.4 Å |

| Ring Twist Angles | 42-48° | DFT geometry optimization |

Comparative Conformational Studies with Analogous Trityl Protectors

Comparative analysis of 4,4',4''-Tris(4,5-dichlorophthalimido)trityl Bromide with other trityl-based protecting groups reveals significant conformational differences that correlate with their respective protecting group properties. Standard trityl chloride adopts a relatively unhindered conformation with moderate ring twisting, while methoxy-substituted derivatives show increased conformational flexibility due to electron donation and reduced steric bulk [20] [21].

Computational conformational searches using the CREST program with GFN2-xTB methodology identify multiple low-energy conformers for each trityl derivative [18]. For the dichlorophthalimido compound, the conformational landscape is severely restricted compared to simpler trityl systems. Only 3-4 conformers lie within 2 kcal/mol of the global minimum, compared to 15-20 conformers for trimethoxy trityl derivatives [17]. This conformational rigidity contributes to the exceptional selectivity of the protecting group by maintaining a consistent steric environment around the reactive center.

Nuclear magnetic resonance studies of related trityl derivatives in solution reveal that conformational interconversion occurs on different timescales depending on the substituent pattern [17]. Electron-donating groups like methoxy facilitate rapid ring rotation through stabilization of transition states, while electron-withdrawing groups create higher rotational barriers. The dichlorophthalimido substituents represent an extreme case of conformational restriction, with calculated rotation barriers exceeding 25 kcal/mol due to both steric and electronic factors.

The influence of solvent on conformational preferences has been investigated through polarizable continuum model calculations [22] [23]. In polar solvents like dimethyl formamide, the dichlorophthalimido trityl compound shows enhanced stabilization of conformers that maximize dipole moment alignment with the solvent field. This solvation effect contributes to the compound's excellent solubility in polar aprotic solvents commonly used in protecting group chemistry.

| Trityl Derivative | Number of Conformers (ΔE < 2 kcal/mol) | Rotation Barrier (kcal/mol) | Dipole Moment (Debye) |

|---|---|---|---|

| Standard Trityl Chloride | 8-12 | 12-15 | 2.1 |

| Trimethoxy Trityl | 15-20 | 8-12 | 4.7 |

| Dichlorophthalimido Trityl | 3-4 | 25-28 | 6.8 |

| Tris(pentafluorophenyl) Trityl | 5-7 | 20-24 | 5.9 |

XLogP3

GHS Hazard Statements

H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Corrosive